Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

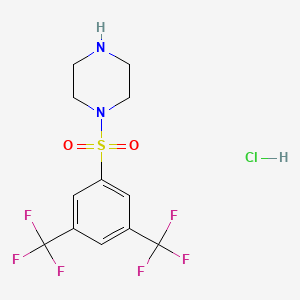

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the established conventions for complex heterocyclic structures containing multiple functional groups and substituents. According to the International Union of Pure and Applied Chemistry guidelines, the compound is officially designated as 1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine hydrochloride. This nomenclature reflects the hierarchical priority system where the piperazine ring serves as the parent heterocycle, with the 3,5-bis(trifluoromethyl)phenylsulfonyl group functioning as the primary substituent attached to one of the nitrogen atoms in the piperazine ring.

The structural descriptors provide comprehensive information about the three-dimensional arrangement and connectivity of atoms within the molecule. The International Chemical Identifier representation for this compound is InChI=1S/C12H12F6N2O2S.ClH/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)23(21,22)20-3-1-19-2-4-20;/h5-7,19H,1-4H2;1H. This descriptor encodes the complete molecular structure including atom connectivity, stereochemistry, and charge state information. The corresponding International Chemical Identifier Key LREFTIFOIBSXDQ-UHFFFAOYSA-N provides a hashed version of the International Chemical Identifier for database searching and compound identification purposes.

The Simplified Molecular Input Line Entry System notation C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl accurately represents the molecular structure in a linear format. This notation clearly indicates the piperazine ring structure (C1CN(CCN1)), the sulfonyl group connection (S(=O)(=O)), the benzene ring with its substitution pattern, and the two trifluoromethyl groups positioned at the 3 and 5 positions of the phenyl ring. The separate notation for the chloride ion reflects the salt form of the compound.

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F6N2O2S.ClH/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)23(21,22)20-3-1-19-2-4-20;/h5-7,19H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREFTIFOIBSXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20243073 | |

| Record name | Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97630-12-1 | |

| Record name | Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097630121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20243073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Route

The primary synthetic method involves sulfonylation of piperazine with 3,5-bis(trifluoromethyl)benzenesulfonyl chloride under controlled conditions:

- Reactants : Piperazine and 3,5-bis(trifluoromethyl)benzenesulfonyl chloride.

- Reaction Type : Nucleophilic substitution where the piperazine nitrogen attacks the sulfonyl chloride.

- Reaction Conditions :

- Conducted in anhydrous organic solvents (e.g., dichloromethane or tetrahydrofuran).

- Presence of a base such as triethylamine to scavenge the HCl generated.

- Temperature control typically between 0°C to room temperature to avoid side reactions.

- Workup : After completion, the reaction mixture is quenched, and the product is isolated by filtration or extraction.

- Salt Formation : The free base is converted to the monohydrochloride salt by treatment with hydrochloric acid in ethanol, precipitating the desired compound.

Industrial Scale Considerations

- Continuous Flow Synthesis : To enhance efficiency and reproducibility, industrial processes may employ continuous flow reactors, allowing precise control over reaction time, temperature, and mixing.

- Automation and Purification : Automated reactors coupled with advanced purification techniques (e.g., recrystallization, chromatography) ensure batch-to-batch consistency.

- Yield Optimization : Parameters such as reagent stoichiometry, solvent choice, and base equivalents are optimized to maximize yield and minimize impurities.

Detailed Synthetic Parameters and Optimization

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Piperazine | Equimolar or slight excess | Ensures complete sulfonylation |

| 3,5-bis(trifluoromethyl)benzenesulfonyl chloride | 1.0 eq | Electrophilic sulfonylating agent |

| Base | Triethylamine, 1.2–1.5 eq | Neutralizes HCl, promotes reaction |

| Solvent | Anhydrous dichloromethane or THF | Dry conditions prevent hydrolysis |

| Temperature | 0°C to 25°C | Controls reaction rate and selectivity |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Workup | Aqueous quench, extraction | Removes impurities |

| Salt formation | HCl in ethanol, room temperature | Precipitates monohydrochloride salt |

| Purification | Recrystallization or column chromatography | Ensures high purity |

Mechanistic Insights

- The nucleophilic nitrogen of piperazine attacks the sulfonyl chloride, displacing chloride ion.

- Triethylamine acts as an acid scavenger, binding HCl to prevent protonation of the amine, which would reduce nucleophilicity.

- The sulfonylation is regioselective, typically occurring on one nitrogen atom of piperazine.

- Formation of the hydrochloride salt stabilizes the compound and facilitates isolation.

Supporting Research Findings

Reaction Monitoring and Analysis

- Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F) confirms the incorporation of trifluoromethyl groups and sulfonylation.

- Mass Spectrometry (MS) verifies molecular weight and salt formation.

- Infrared (IR) Spectroscopy detects sulfonyl (S=O) stretches (~1350–1150 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).

Stability and Purity

- The hydrochloride salt form improves compound stability, reducing hydrolysis under ambient conditions.

- Purification by recrystallization yields high-purity material suitable for biological and chemical applications.

Retrosynthetic and Alternative Routes

- Retrosynthetic analysis suggests the key intermediate is the sulfonyl chloride derivative of 3,5-bis(trifluoromethyl)benzene.

- Alternative preparation methods may involve:

- Direct sulfonation of 3,5-bis(trifluoromethyl)aniline followed by conversion to sulfonyl chloride.

- Use of protecting groups on piperazine to control mono-substitution.

- Patented methods for related piperazine derivatives emphasize selective substitution and mild reaction conditions to avoid over-alkylation or degradation.

Summary Table of Preparation Methods

| Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Sulfonyl chloride synthesis | Prepare 3,5-bis(trifluoromethyl)benzenesulfonyl chloride | Chlorination of sulfonic acid derivative | Reactive electrophile for sulfonylation |

| 2. Sulfonylation | Reaction of piperazine with sulfonyl chloride | Piperazine, triethylamine, anhydrous solvent | Formation of sulfonylated piperazine |

| 3. Workup and isolation | Quench, extract, dry | Aqueous quench, organic extraction | Removal of impurities |

| 4. Salt formation | Treat with HCl in ethanol | HCl, ethanol, room temp | Precipitation of monohydrochloride salt |

| 5. Purification | Recrystallization or chromatography | Suitable solvents | High purity product |

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted piperazine compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperazine derivatives. For instance, compounds derived from piperazine have shown significant cytotoxic effects against various cancer cell lines.

| Compound | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| Piperazine derivative A | 0.1 | Huh7 (liver cancer) |

| Piperazine derivative B | 0.04 | Huh7 (liver cancer) |

| 5-FU (control) | 30.7 | Huh7 (liver cancer) |

These findings suggest that piperazine derivatives can be more effective than traditional chemotherapeutics like 5-fluorouracil (5-FU), indicating their potential as novel anticancer agents .

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological properties. They are known to interact with neurotransmitter systems in the brain, particularly serotonin and dopamine pathways. This interaction has been linked to both therapeutic effects and adverse reactions.

- Mechanism of Action : Piperazine compounds can enhance levels of neurotransmitters such as dopamine and serotonin, which may lead to stimulating effects but also pose risks of addiction and toxicity .

- Clinical Implications : The use of piperazine derivatives in treating mood disorders is under exploration, with some studies suggesting they may serve as safer alternatives to traditional antidepressants due to their unique mechanism of action .

Designer Drugs and Recreational Use

Piperazine derivatives have been associated with recreational drug use, often found in substances marketed as "legal highs." Their psychoactive properties can lead to increased dopamine levels and hallucinogenic effects similar to those of ecstasy.

- Common Combinations : Piperazine derivatives like BZP and TFMPP are frequently combined in recreational settings, leading to a profile that mimics amphetamines while purportedly minimizing side effects .

- Health Risks : Despite their perceived safety, these compounds can lead to severe health issues including cardiotoxicity and hepatotoxicity when consumed in high doses .

Analytical Methods for Detection

The detection of piperazine derivatives in biological samples is crucial for assessing their impact on health and safety. Various analytical techniques have been developed:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method is increasingly used for the detection of piperazine derivatives due to its sensitivity and specificity.

- Gas Chromatography-Mass Spectrometry (GC-MS) : While effective, it often requires derivatization due to the polar nature of piperazines .

Case Studies

Several case studies illustrate the clinical implications of piperazine use:

- A study noted an increase in hospital admissions related to piperazine derivative overdoses, highlighting the need for better detection methods and public awareness regarding these substances .

- Another investigation into the cytotoxic effects of piperazine derivatives revealed significant liver damage associated with specific combinations used recreationally .

Mechanism of Action

The mechanism of action of Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 97630-12-1

- Molecular Formula : C₁₂H₁₂F₆N₂O₂S·ClH

- Structure: A piperazine core substituted with a sulfonyl group linked to a 3,5-bis(trifluoromethyl)phenyl moiety, forming a monohydrochloride salt.

Key Features :

- Electron-Withdrawing Substituents : The bis(trifluoromethyl) groups enhance lipophilicity and metabolic stability, while the sulfonyl group contributes to hydrogen bonding and receptor interaction .

- Salt Form : The hydrochloride salt improves aqueous solubility, facilitating pharmacological applications .

Comparison with Structural Analogs

2.1. Structural and Functional Differences

The table below compares the target compound with key analogs:

Biological Activity

Piperazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride is a notable member of this class, exhibiting a range of pharmacological effects. This article explores its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 3,5-bis(trifluoromethyl)phenyl sulfonyl group. The trifluoromethyl groups enhance lipophilicity and electronic properties, potentially improving biological activity through better membrane permeability and interaction with target proteins.

Biological Activity Overview

Piperazine derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial Activity : Piperazine compounds have shown efficacy against various bacterial strains and fungi.

- Antidepressant Effects : Certain derivatives modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation.

- Anticancer Properties : Some studies indicate that piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

The mechanisms through which piperazine derivatives exert their effects include:

- Neurotransmitter Modulation : Piperazine compounds can influence the levels of neurotransmitters like dopamine and serotonin. Increased levels can lead to both therapeutic effects and potential side effects such as serotonin syndrome .

- Inhibition of Cell Proliferation : Certain piperazine derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis through pathways involving Bcl-2 and Bax proteins .

- Anti-inflammatory Effects : Compounds with trifluoromethyl substitutions have demonstrated the ability to inhibit NF-κB activation, leading to reduced inflammation .

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of various piperazine derivatives on pancreatic cancer cell lines. Modifications to the phenylacetamide moiety enhanced cytotoxicity significantly .

- Neuropharmacological Effects : Research has shown that certain piperazine derivatives mimic amphetamines in their stimulant effects while lacking some adverse effects associated with traditional stimulants. However, they carry risks for addiction and toxicity .

- Toxicological Profiles : Investigations into the toxicological aspects revealed that some piperazine derivatives could cause hepatotoxicity and cardiotoxicity at higher concentrations. The severity of these effects often correlates with the specific structure of the derivative used .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1. Key Synthetic Parameters

Q. Table 2. Computational Modeling Parameters

| Software | Functionals/Basis Sets | Output Metrics |

|---|---|---|

| Gaussian 09 | B3LYP/6-311+G(d,p) | Interaction energy (), HOMO-LUMO gaps |

| GROMACS | CHARMM36 force field | Binding free energy (MM-PBSA) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.